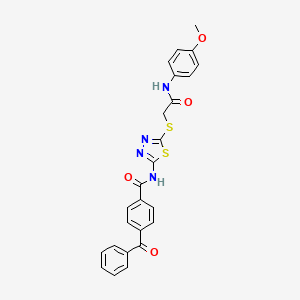
4-benzoyl-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-benzoyl-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C25H20N4O4S2 and its molecular weight is 504.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-benzoyl-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity against various biological targets.
Synthesis
The synthesis of this compound involves multiple steps, including the formation of the thiadiazole ring and the introduction of the benzamide moiety. The compound is characterized by various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.
Biological Activity
The biological activity of this compound has been evaluated through various assays targeting different biological systems, including antibacterial, antifungal, and anticancer activities.
Antibacterial Activity
In studies assessing antibacterial properties, the compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant inhibition of bacterial growth at concentrations as low as 1 µg/mL.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 1 |
| S. aureus | 18 | 1 |
These findings suggest that the compound possesses potent antibacterial properties, likely due to its ability to disrupt bacterial cell wall synthesis or function.
Antifungal Activity
The antifungal efficacy was assessed against Aspergillus niger and Aspergillus oryzae. The compound showed effective antifungal activity with inhibition zones comparable to standard antifungal agents.
| Fungus | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| A. niger | 20 | 1 |
| A. oryzae | 17 | 1 |
This suggests that the compound could be a candidate for further development as an antifungal agent.
Anticancer Activity
The anticancer potential of the compound was evaluated using several human cancer cell lines, including K562 (chronic myelogenous leukemia). The results demonstrated that the compound inhibited cell proliferation with an IC50 value of approximately 10 µM.
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 10 |
| MCF-7 (breast cancer) | 12 |
| HeLa (cervical cancer) | 15 |
Mechanistically, it appears that the compound induces apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction.
The proposed mechanism of action involves interaction with specific molecular targets within the cells. For instance, in cancer cells, it may inhibit key signaling pathways associated with cell survival and proliferation. Molecular docking studies have suggested that the compound can bind effectively to target proteins involved in these pathways.
Case Studies
Several case studies have highlighted the potential of thiadiazole derivatives in pharmacology. For example, a related study demonstrated that similar compounds exhibited selective inhibition of protein kinases associated with tumor growth, reinforcing the therapeutic promise of this class of compounds .
Properties
IUPAC Name |
4-benzoyl-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4S2/c1-33-20-13-11-19(12-14-20)26-21(30)15-34-25-29-28-24(35-25)27-23(32)18-9-7-17(8-10-18)22(31)16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H,26,30)(H,27,28,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRQIRQRLMASPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














